![molecular formula C18H15Cl2N3O2 B2684969 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-96-2](/img/structure/B2684969.png)
4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, is a chemical substance with the molecular formula C18H15Cl2N3O2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H15Cl2N3O2. It contains 18 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by various factors such as the types of bonds between the atoms and the molecule’s overall geometry.Scientific Research Applications
Synthesis and Structural Analysis
This compound, along with its analogs, is often explored for their unique chemical structures and potential reactivity. Studies like the synthesis of 4-cyanoethylisoxazoles from ethoxydihydropyrans highlight the chemical transformations and potential applications in creating novel organic compounds with specific properties (Yamauchi et al., 1996). Similarly, the research on polyazanaphthalenes indicates the versatility of these compounds in generating a range of derivatives with possible applications in materials science and pharmaceuticals (Harb et al., 1989).
Molecular Docking and Quantum Chemical Calculations
Advanced studies involving molecular docking and quantum chemical calculations, as seen in the investigation of specific pyrazole derivatives, provide insights into the molecular interactions and stability of these compounds. Such analyses are crucial for designing molecules with targeted properties, especially in drug design and materials engineering (Viji et al., 2020).
Antitumor and Antioxidant Activities
Research into the biological activities of pyrazole derivatives, such as their potential antitumor properties, opens avenues for the development of new therapeutic agents. Studies synthesizing novel pyrazolyl-thiazoles incorporating the thiophene moiety, for instance, have shown promising antitumor activities, highlighting the medical application potential of these compounds (Gomha et al., 2016). Additionally, the synthesis and evaluation of quinolinone derivatives as antioxidants for lubricating grease indicate their utility in industrial applications, showcasing the diverse applicability of such molecules (Hussein et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-25-17-16(11-21-14-9-12(19)8-13(20)10-14)18(24)23(22-17)15-6-4-3-5-7-15/h3-11,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDXKFKLELKBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)
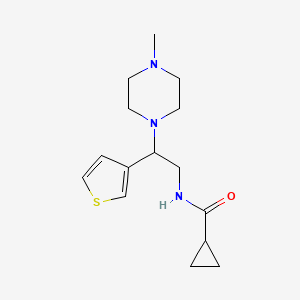
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)
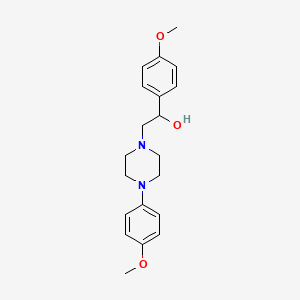
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2684897.png)
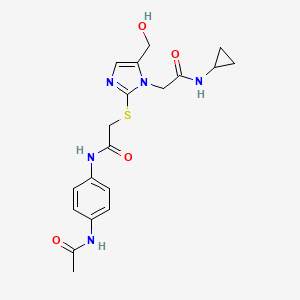
![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2684901.png)
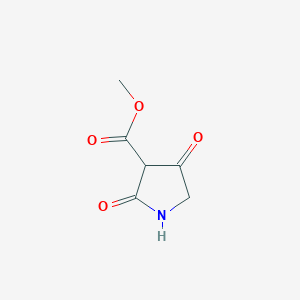
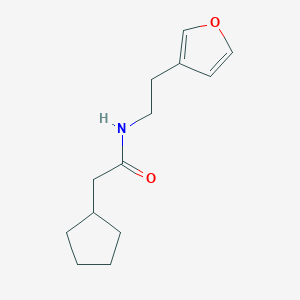

![N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684907.png)